molecular formula C11H12O5 B13384292 methyl (1S,4S,7S,11S)-4-hydroxy-2,10-dioxatricyclo[5.3.1.0^{4,11]undeca-5,8-diene-8-carboxylate

methyl (1S,4S,7S,11S)-4-hydroxy-2,10-dioxatricyclo[5.3.1.0^{4,11]undeca-5,8-diene-8-carboxylate

Cat. No.: B13384292
M. Wt: 224.21 g/mol
InChI Key: PYJMOWDBOPKFBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Industrial Production Methods: Industrial production of Garjasmin may involve large-scale extraction from natural sources or chemical synthesis using optimized reaction conditions. The process would likely include purification steps to ensure the compound’s high purity and consistency for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: Garjasmin can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

Garjasmin has a range of scientific research applications, including:

    Chemistry: Used as a model compound to study terpenoid synthesis and reactions.

    Biology: Investigated for its cytotoxic effects on various cell lines, providing insights into potential anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Garjasmin exerts its effects involves its interaction with cellular components. It is believed to target specific molecular pathways, leading to cytotoxic effects in certain cell lines. The exact molecular targets and pathways involved are still under investigation, but it is thought to interfere with cellular metabolism and induce apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Garjasmin can be compared with other terpenoids, such as:

    Limonene: Known for its citrus scent and potential anticancer properties.

    Menthol: Widely used for its cooling sensation and therapeutic effects.

    Camphor: Used in medicinal applications for its anti-inflammatory and analgesic properties.

Uniqueness: Unlike some other terpenoids, Garjasmin exhibits a distinct molecular structure and biological activity that make it a valuable compound for scientific investigation.

Properties

IUPAC Name

methyl 4-hydroxy-2,10-dioxatricyclo[5.3.1.04,11]undeca-5,8-diene-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-14-9(12)7-4-15-10-8-6(7)2-3-11(8,13)5-16-10/h2-4,6,8,10,13H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJMOWDBOPKFBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC2C3C1C=CC3(CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.